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Compound of Interest

Compound Name: 1-Cyclohexyl-1-propyne

Cat. No.: B092478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

the compound 1-Cyclohexyl-1-propyne (CAS No: 18736-95-3). The information presented

herein is crucial for the identification, characterization, and quality control of this molecule in

research and development settings. This document summarizes key data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

presented in a clear, tabular format for ease of reference. Detailed, generalized experimental

protocols for these techniques are also provided.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1-Cyclohexyl-
1-propyne.

Table 1: Physical and Molecular Properties
Property Value Source

Molecular Formula C₉H₁₄ PubChem[1]

Molecular Weight 122.21 g/mol PubChem[1]

IUPAC Name prop-1-yn-1-ylcyclohexane PubChem[1]

Boiling Point 170.8 °C at 760 mmHg Guidechem[2]
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Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Note: Specific experimental parameters for the following data were not available. Data is

sourced from commercially available spectral databases.

Carbon Atom Chemical Shift (δ) ppm

C1 (Alkyne) Data not available

C2 (Alkyne) Data not available

C3 (Methyl) Data not available

Cyclohexyl-C1 Data not available

Cyclohexyl-C2,6 Data not available

Cyclohexyl-C3,5 Data not available

Cyclohexyl-C4 Data not available

A comprehensive, experimentally verified ¹³C NMR dataset with peak assignments for 1-
Cyclohexyl-1-propyne is not readily available in public databases. The data is often presented

as a spectrum image without a peak list.

Table 3: Infrared (IR) Spectroscopy Data
The following prominent peaks have been identified from the gas-phase IR spectrum of 1-
Cyclohexyl-1-propyne.

Wavenumber (cm⁻¹) Intensity Assignment

~2930 Strong C-H stretch (Cyclohexyl)

~2855 Strong C-H stretch (Cyclohexyl)

~2240 Medium-Weak C≡C stretch (Internal Alkyne)

~1450 Medium CH₂ bend (Cyclohexyl)

Data sourced from the NIST WebBook.[3]
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Table 4: Mass Spectrometry (MS) Data
The following table lists the major fragments observed in the electron ionization (EI) mass

spectrum of 1-Cyclohexyl-1-propyne.

m/z Relative Intensity (%) Possible Fragment

122 ~25 [M]⁺ (Molecular Ion)

107 ~30 [M - CH₃]⁺

93 ~50 [M - C₂H₅]⁺

81 ~100 [C₆H₉]⁺ (Cyclohexenyl cation)

67 ~75 [C₅H₇]⁺

55 ~60 [C₄H₇]⁺

41 ~85 [C₃H₅]⁺

Data sourced from the NIST WebBook.[3]

Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data for 1-Cyclohexyl-1-
propyne are not publicly available. Therefore, generalized standard operating procedures for

each technique are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

NMR Spectrometer (e.g., 300 MHz or higher)

NMR tubes (5 mm)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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1-Cyclohexyl-1-propyne sample

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclohexyl-1-propyne in ~0.6

mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

Transfer: Transfer the solution to an NMR tube using a pipette.

Instrumentation:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample into the NMR probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is

required (e.g., 128 or more).

Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, coupling patterns, and integrals to elucidate the molecular

structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-Cyclohexyl-1-propyne.

Materials:

Fourier-Transform Infrared (FTIR) Spectrometer

Sample holder (e.g., salt plates for neat liquid, or a gas cell)

1-Cyclohexyl-1-propyne sample

Solvent for cleaning (e.g., dichloromethane or acetone)

Procedure:

Background Spectrum: Record a background spectrum of the empty sample holder to

subtract atmospheric and instrumental interferences.

Sample Preparation (Neat Liquid):

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Mount the plates in the spectrometer's sample holder.
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Sample Preparation (Gas Phase):

Inject a small amount of the volatile liquid into an evacuated gas cell.

Allow the sample to vaporize and equilibrate.

Place the gas cell in the spectrometer.

Spectrum Acquisition:

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and correlate them to specific functional

groups (e.g., C-H stretches, C≡C stretch).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Cyclohexyl-1-
propyne.

Materials:

Mass Spectrometer with an Electron Ionization (EI) source

Gas Chromatograph (GC) for sample introduction (GC-MS)

Helium carrier gas

1-Cyclohexyl-1-propyne sample

Solvent for sample dilution (e.g., dichloromethane or hexane)

Procedure:
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Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

GC-MS Method Setup:

Set the GC parameters, including the injection volume, injector temperature, oven

temperature program, and column type.

Set the MS parameters, including the ionization mode (EI), ionization energy (typically 70

eV), and mass range to be scanned.

Injection: Inject the sample into the GC. The sample is vaporized and separated on the GC

column.

Ionization and Fragmentation: As the sample elutes from the GC column, it enters the ion

source of the mass spectrometer, where it is bombarded with electrons, leading to ionization

and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer.

Detection: The detector records the abundance of each ion.

Data Analysis:

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information.

Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic techniques

described.
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Caption: Generalized workflows for NMR, IR, and Mass Spectrometry analysis.

This guide serves as a foundational resource for professionals working with 1-Cyclohexyl-1-
propyne. For definitive structural confirmation and purity assessment, it is recommended to

acquire high-resolution spectroscopic data under well-defined experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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